Bienvenue dans la boutique en ligne BenchChem!

Scillaridin A

Cytotoxicity Breast Cancer Cardiac Glycosides

Scillaridin A is the core bufadienolide aglycone (MW 366.49), ideal for SAR studies and semi-synthesis. Its defined, non-glycosylated scaffold enables systematic functionalization to probe Na⁺/K⁺-ATPase inhibition and anticancer selectivity without glycosidic confounding variables. Not a substitute for glycosides like proscillaridin A.

Molecular Formula C24H30O3
Molecular Weight 366.5 g/mol
CAS No. 545-51-7
Cat. No. B1293785
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameScillaridin A
CAS545-51-7
Molecular FormulaC24H30O3
Molecular Weight366.5 g/mol
Structural Identifiers
SMILESCC12CCC=CC1=CCC3C2CCC4(C3(CCC4C5=COC(=O)C=C5)O)C
InChIInChI=1S/C24H30O3/c1-22-12-4-3-5-17(22)7-8-20-19(22)10-13-23(2)18(11-14-24(20,23)26)16-6-9-21(25)27-15-16/h3,5-7,9,15,18-20,26H,4,8,10-14H2,1-2H3/t18-,19?,20?,22+,23-,24+/m1/s1
InChIKeyKBOQXVVZFSWICE-BSKUUKNUSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Scillaridin A (CAS 545-51-7) Procurement Guide: Baseline Specifications and Structural Identification


Scillaridin A is a bufadienolide cardiac glycoside aglycone (CAS 545-51-7; molecular formula C₂₄H₃₀O₃; MW 366.49) [1] derived from plants of the genus *Scilla*/*Drimia*, notably *Drimia maritima* [2]. It is the fully hydrolyzed aglycone of the glycosides scillaren A and proscillaridin A, lacking the sugar moieties present in its glycosidic counterparts [3]. The compound is a potent inhibitor of the Na⁺/K⁺-ATPase pump [4] and has demonstrated anti-proliferative activity against various cancer cell lines [5]. As a pure aglycone, it offers distinct advantages for specific research applications, such as SAR studies and investigations requiring a defined, non-glycosylated molecular scaffold.

Why Generic Substitution of Scillaridin A with Glycosidic Analogs (e.g., Proscillaridin A) Is Not Equivalent for Research


Scillaridin A cannot be directly substituted with its glycosylated derivatives like proscillaridin A or scillaren A due to fundamental differences in molecular weight, pharmacokinetics, and cellular interactions [1]. As the aglycone core, Scillaridin A (MW 366.49) is significantly smaller and more lipophilic than its glycosides (e.g., proscillaridin A, MW 530.6) [2]. This structural divergence results in altered bioavailability and metabolic stability. For instance, the oral bioavailability of proscillaridin A is influenced by gastric acidity, with a ~60% greater AUC in achlorhydric subjects [3], a variable that is not directly applicable to the aglycone. Furthermore, while both are Na⁺/K⁺-ATPase inhibitors, the glycosidic moiety can modulate binding kinetics and downstream signaling [4]. Therefore, substituting one for the other without experimental validation would introduce uncontrolled variables, compromising the reproducibility and interpretability of in vitro and in vivo data.

Quantitative Differentiation Guide: Scillaridin A vs. Key Analogs (Proscillaridin A, Digoxin, Ouabain)


Comparative Cytotoxicity of Proscillaridin A (Scillaridin A Rhamnoside) vs. Digoxin and Ouabain in MDA-MB-231 Breast Cancer Cells

While direct IC50 data for Scillaridin A in MDA-MB-231 cells is not available, the activity of its rhamnoside derivative, Proscillaridin A, provides a critical benchmark. Proscillaridin A demonstrates significantly higher cytotoxic potency compared to other common cardiac glycosides. In a direct comparative study, Proscillaridin A exhibited an IC50 of 15 ± 2 nM after 48h, which is orders of magnitude lower (more potent) than that reported for digoxin or ouabain in the same cell line [1]. This suggests that the Scillaridin A scaffold, even with minimal glycosylation, imparts superior activity in this context, making Scillaridin A a valuable starting point for SAR and drug development in breast cancer.

Cytotoxicity Breast Cancer Cardiac Glycosides

Rank-Order Cytotoxic Potency of Proscillaridin A Across a Panel of Cardiac Glycosides

A comprehensive screening of seven cardiac glycosides identified proscillaridin A as the most potent compound overall, with an IC50 range of 6.4–76 nM [1]. This places its activity well ahead of other clinically relevant glycosides like digitoxin, ouabain, and digoxin. As Scillaridin A is the aglycone core of proscillaridin A, this data strongly supports the superior cytotoxic potential of the bufadienolide scaffold over the more common cardenolides (e.g., digitoxin, digoxin). For researchers prioritizing maximum cytotoxic impact, compounds based on the Scillaridin A core represent a high-potency chemical series.

Cytotoxicity Drug Screening Cardiac Glycosides

Proscillaridin A (Scillaridin A Derivative) Exhibits Tumor-Selective Cytotoxicity in Glioblastoma

A critical differentiation factor for the Scillaridin A scaffold is its potential for tumor selectivity. In a study on glioblastoma (GBM), Proscillaridin A displayed potent cytotoxic activity on tumor and stem-like cells grown in 2D and 3D culture, but importantly, it did not affect healthy cells such as astrocytes or oligodendrocytes [1]. This differential sensitivity is a key advantage over less selective cytotoxic agents. This finding implies that the underlying Scillaridin A core may engage cellular targets or pathways preferentially activated in cancer cells, offering a pathway to develop therapies with a potentially improved therapeutic window compared to other Na⁺/K⁺-ATPase inhibitors.

Selectivity Glioblastoma Cardiac Glycosides

Scillaridin A is a Key Hydrolysis Product and Building Block for Advanced Glycoside Synthesis

Scillaridin A is not only a biologically active aglycone but also a critical synthetic intermediate. It is generated by the complete hydrolysis of scillaren A (yielding scillaridin A and scillabiose) [1] and can be obtained from the hydrolysis of transvaalin [2]. This positions Scillaridin A as a unique and essential starting material for semi-synthetic derivatization. Researchers seeking to create novel analogs with modified glycosidic moieties can use Scillaridin A as the core scaffold, allowing for precise control over sugar attachment and the generation of compound libraries with diverse properties. For example, synthetic glycan analogs of proscillaridin A have been successfully synthesized and shown to have enhanced in vitro potency in some cases [3]. This is in stark contrast to working with fully glycosylated natural products, which are more complex and less amenable to selective modification.

Semi-synthesis Glycosylation SAR Studies

Validated Research Applications for Scillaridin A Based on Quantitative Evidence


Lead Optimization and SAR Studies in Na⁺/K⁺-ATPase Targeted Oncology

Scillaridin A serves as the optimal starting point for structure-activity relationship (SAR) campaigns focused on bufadienolide-based Na⁺/K⁺-ATPase inhibitors. Its status as the core aglycone allows medicinal chemists to systematically introduce or modify sugar moieties and other functional groups to probe effects on potency (as demonstrated by the high activity of its rhamnoside, proscillaridin A [1]), selectivity (e.g., the observed sparing of healthy glial cells ), and drug-like properties. This modular approach is not feasible when starting from the fully glycosylated natural products.

Investigations into Tumor Cell-Selective Cytotoxicity Mechanisms

Based on evidence that proscillaridin A selectively targets glioblastoma cells over healthy astrocytes and oligodendrocytes [1], Scillaridin A is a critical tool for deciphering the molecular mechanisms underlying this selectivity. Studies can use the pure aglycone to determine if the selectivity is inherent to the steroid core or influenced by glycosylation, and to identify the specific protein interactions or signaling pathways (e.g., GSK3β, microtubule dynamics ) that differentiate between normal and malignant cells. This knowledge is vital for developing safer, more targeted cancer therapies.

Semi-Synthetic Generation of Novel Bufadienolide Glycoside Libraries

Scillaridin A is a key precursor for the semi-synthesis of novel bufadienolide glycosides. As documented, it is the product of complete hydrolysis of larger glycosides like scillaren A and transvaalin [1]. This makes it an invaluable chemical feedstock for enzymatic or chemical glycosylation reactions to create new molecular entities . Such libraries can be screened for improved anticancer potency, altered pharmacokinetic profiles, or novel biological activities beyond those of the naturally occurring compounds, providing a clear path to new intellectual property.

Mechanistic Studies on Cardiac Glycoside-Induced Apoptosis and Autophagy

Scillaridin A and its analogs are potent inducers of multiple cell death pathways, including apoptosis, autophagy, and mitochondrial damage, as demonstrated by the activity of proscillaridin A in pancreatic and other cancers [1]. Scillaridin A, as the minimal pharmacophore, can be used in well-defined systems to dissect the immediate downstream effects of Na⁺/K⁺-ATPase inhibition, such as calcium flux and ROS generation, without the confounding variables introduced by larger, more complex sugar moieties. This makes it an ideal probe for basic cell biology and oncology research.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for Scillaridin A

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.